molecular formula C7H11N3 B12274170 (3,5-Dimethylpyrazin-2-YL)methanamine

(3,5-Dimethylpyrazin-2-YL)methanamine

Cat. No.: B12274170
M. Wt: 137.18 g/mol
InChI Key: ZIIRSTVHLVJQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylpyrazin-2-YL)methanamine: is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3rd and 5th positions and a methanamine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyrazin-2-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-dimethylpyrazine.

    Nucleophilic Substitution: The 2-position of the pyrazine ring is activated for nucleophilic substitution. This can be achieved by treating 3,5-dimethylpyrazine with a suitable electrophile, such as formaldehyde, under acidic conditions to form an intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the methanamine group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyrazin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

(3,5-Dimethylpyrazin-2-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyrazin-2-YL)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,6-Dimethylpyrazin-2-YL)methanamine
  • (2,5-Dimethylpyrazin-3-YL)methanamine
  • (2,3-Dimethylpyrazin-5-YL)methanamine

Uniqueness

(3,5-Dimethylpyrazin-2-YL)methanamine is unique due to the specific positioning of its methyl and methanamine groups, which confer distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(3,5-dimethylpyrazin-2-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-5-4-9-7(3-8)6(2)10-5/h4H,3,8H2,1-2H3

InChI Key

ZIIRSTVHLVJQQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.